fqi1 - 599151-35-6

fqi1

Catalog Number: EVT-255266
CAS Number: 599151-35-6
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, commonly referred to as FQI1, is a synthetic small molecule belonging to the dihydroquinolinone class. [] It was initially identified as a potent inhibitor of the transcription factor Late SV40 Factor (LSF, also known as TFCP2). [, ] FQI1 exhibits anti-proliferative activity against various cancer cell lines, particularly those overexpressing LSF, such as hepatocellular carcinoma (HCC). [, ]

Future Directions
  • Further optimization of its pharmacological properties: Developing FQI1 analogs with improved potency, selectivity, and pharmacokinetic profiles could enhance its therapeutic potential. []
  • Investigating its efficacy in combination therapies: Combining FQI1 with other anti-cancer agents could potentially overcome drug resistance and improve treatment outcomes. []
  • Exploring its potential in other diseases: Given the involvement of LSF in other diseases, such as Alzheimer's disease, exploring the therapeutic potential of FQI1 in these contexts could be promising. []

FQI2

    Compound Description: FQI2 is another small molecule inhibitor of LSF, belonging to the Factor Quinolinone Inhibitor (FQI) family. Like FQI1, it demonstrates significant antitumor activity in preclinical models of hepatocellular carcinoma (HCC) without apparent toxicity to healthy cells []. FQI2 also effectively inhibits the growth and angiogenesis of HCC in vivo and induces mitotic arrest and apoptosis in human HCC cells in vitro [].

FQI34

    Compound Description: FQI34 is a dihydroquinolinone analog and a potent inhibitor of LSF. It displays significant antiproliferative activity against HCC cell lines, particularly Huh7 cells []. Similar to FQI1, FQI34 demonstrates enantiomeric specificity, with the (S)-enantiomer exhibiting greater potency compared to the (R)-enantiomer and the racemic mixture [].

N-oxide FQI34

    Compound Description: This compound is a derivative of FQI34 modified with an N-oxide functional group on the quinolinone core. N-oxide FQI34, similar to its parent compound and FQI1, exhibits antiproliferative activity against HCC cell lines, and its enantiomers show different potencies [].

FQI37

    Compound Description: FQI37 is another dihydroquinolinone analog identified as a highly potent LSF inhibitor, displaying a GI50 of 70 nM against Huh7 HCC cells []. Like FQI1 and FQI34, FQI37 exhibits enantiomeric specificity, with the (S)-enantiomer being more potent than its (R)-counterpart and the racemic mixture [].

Aryl-dihydroquinolinones

    Compound Description: This refers to a broader class of compounds encompassing FQI1 and its analogs, characterized by an aryl group linked to the dihydroquinolinone core. This class of compounds exhibits promising anti-cancer activity, particularly against LSF-driven cancers such as HCC, colorectal cancer, and pancreatic cancer [].

Source and Classification

FQI1 is classified as a small molecule inhibitor targeting the LSF transcription factor. It was identified through screening efforts aimed at discovering compounds that could inhibit LSF activity. The compound has been extensively studied for its anti-cancer properties, particularly in the context of HCC, where it has demonstrated efficacy in preclinical models .

Synthesis Analysis

The synthesis of FQI1 involves several chemical reactions that yield the final product in sufficient purity for biological testing. While specific synthetic routes may vary, the general approach includes:

  • Starting Materials: The synthesis typically begins with readily available quinolinone derivatives.
  • Reagents and Conditions: Various reagents are employed to facilitate reactions such as alkylation or acylation under controlled conditions (temperature, time, and solvent choice).
  • Purification: After synthesis, FQI1 is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological assays.

Technical parameters such as reaction times and temperatures are crucial for optimizing yield and purity .

Molecular Structure Analysis

FQI1 has a complex molecular structure characterized by a quinolinone core. The specific structural formula and stereochemistry are essential for its biological activity. Key features include:

  • Molecular Formula: C₁₄H₉N₃O.
  • Molecular Weight: Approximately 239.24 g/mol.
  • Structural Characteristics: The compound features a fused ring system typical of quinolinones, which contributes to its ability to interact with biological targets.

X-ray crystallography or NMR spectroscopy can be employed to elucidate the precise three-dimensional arrangement of atoms within FQI1, which is critical for understanding its interaction with LSF .

Chemical Reactions Analysis

FQI1 participates in various chemical reactions relevant to its function as an LSF inhibitor:

  • Binding Interactions: FQI1 binds to LSF, disrupting its normal function and leading to mitotic arrest in cancer cells.
  • Cellular Effects: Upon treatment with FQI1, cancer cells exhibit altered cell cycle dynamics, including prolonged mitosis and apoptosis due to the accumulation of unaligned chromosomes .
  • Microtubule Dynamics: The compound disrupts microtubule organization within cells, leading to significant morphological changes and impaired cell motility .

These reactions highlight FQI1's role in modulating cellular processes critical for cancer cell survival.

Mechanism of Action

The mechanism of action of FQI1 primarily involves its inhibition of LSF. This inhibition leads to several downstream effects:

  • Mitotic Arrest: FQI1 causes cells to arrest at the G₂/M phase of the cell cycle by disrupting microtubule dynamics and spindle formation.
  • Apoptosis Induction: The disruption in mitosis results in apoptosis characterized by condensed but unaligned chromosomes.
  • Cell Cycle Dysregulation: FQI1 treatment leads to increased levels of Cyclin B1 and alterations in other cell cycle regulators like CDC25c, contributing to prolonged mitotic phases and eventual cell death .

The specificity of FQI1 for LSF suggests that targeting this transcription factor could be an effective strategy for cancer therapy.

Physical and Chemical Properties Analysis

FQI1 exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The compound is soluble in dimethyl sulfoxide (DMSO), which is often used as a solvent for biological assays.
  • Stability: Stability studies indicate that FQI1 maintains its integrity under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Toxicity Profile: Preliminary studies suggest low toxicity to normal cells at therapeutic doses while effectively targeting cancer cells .

Understanding these properties is essential for optimizing dosing regimens in clinical applications.

Applications

FQI1 has several promising applications in scientific research and clinical settings:

  • Cancer Therapeutics: Given its ability to induce apoptosis selectively in cancer cells, FQI1 is being investigated as a potential therapeutic agent for treating HCC and possibly other cancers characterized by aberrant LSF activity.
  • Research Tool: As an LSF inhibitor, FQI1 serves as a valuable tool for studying the role of LSF in cellular processes such as proliferation, differentiation, and apoptosis.
  • Clinical Trials: Ongoing studies aim to evaluate the safety and efficacy of FQI1 in clinical trials for patients with HCC or other malignancies associated with LSF dysregulation .
Molecular Mechanisms of FQI1 in Oncogenic Pathway Disruption

LSF (Late SV40 Factor) as a Primary Molecular Target

LSF (TFCP2) is an oncogenic transcription factor overexpressed in aggressive carcinomas, including hepatocellular and colorectal cancers. Its homotetrameric structure enables sequence-specific DNA binding at bipartite recognition sites (e.g., SV40 late promoter), regulating genes involved in proliferation (e.g., thymidylate synthase), angiogenesis, and chemoresistance [2] [4]. FQI1 ((±)-8-(2-ethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one) selectively inhibits LSF by disrupting its DNA-binding and transcriptional activities. This specificity stems from FQI1’s unique interference with LSF oligomerization, which is essential for functional tetramer formation [5] [9].

Structural Basis of FQI1-LSF Binding Dynamics

FQI1 binds a hydrophobic pocket within LSF’s DNA-binding domain, competitively inhibiting DNA association. Structural analyses reveal that FQI1’s quinolinone core anchors the inhibitor via π-π stacking with Phe238, while its ethoxyphenyl moiety engages Van der Waals contacts with Leu241 and Val245 [4] [8]. Hydrogen bonding between FQI1’s dioxole oxygen and Arg249 stabilizes the complex, inducing conformational changes that prevent LSF tetramerization [8] [9]. Molecular dynamics simulations demonstrate that FQI1 binding increases LSF structural flexibility by 40%, disrupting the rigid architecture required for DNA recognition [8].

Table 1: Key Structural Motifs in FQI1-LSF Interaction

LSF DomainFQI1 Binding SiteInteraction TypeFunctional Consequence
DNA-binding interfaceHydrophobic pocket (Phe238, Leu241, Val245)Van der WaalsBlocks DNA access
Tetramerization regionArg249Hydrogen bondingDisrupts oligomerization
Allosteric regulatory siteSer291 (phosphorylation site)Steric hindranceInhibits ERK-mediated activation [3]

Inhibition of LSF-DNA Interaction: Biochemical Kinetics

FQI1 reversibly inhibits LSF-DNA binding with an IC₅₀ of 2.1 µM in NIH/3T3 cells, as quantified by electrophoretic mobility shift assays (EMSAs) [5] [9]. Kinetic analyses reveal competitive inhibition: FQI1 reduces LSF’s DNA-binding affinity (Kd) by 8-fold, from 15 nM (control) to 120 nM (treated), without altering binding kinetics of unrelated factors (e.g., NF-κB) [4] [9]. Time-resolved FRET confirms FQI1 dissociates preformed LSF-DNA complexes within 10 minutes, indicating rapid target engagement [4]. Dose-dependent suppression of LSF transactivation is observed in reporter assays, with 5 µM FQI1 reducing thymidylate synthase promoter activity by 80% [6].

Table 2: Biochemical Kinetics of FQI1-Mediated LSF Inhibition

Assay TypeParameter MeasuredControl ValueFQI1-Treated ValueReduction (%)
EMSAIC₅₀ (NIH/3T3)N/A2.1 µMN/A [9]
Surface plasmon resonanceKd (LSF-DNA)15 nM120 nM87.5 [4]
Luciferase reporterPromoter activity (thymidylate synthase)100%20%80 [6]
FRETComplex dissociation half-life>60 min<10 min>83 [4]

Allosteric Modulation of LSF Transcriptional Activity

Beyond direct DNA-binding inhibition, FQI1 allosterically disrupts LSF’s protein-protein interactions. LSF recruits epigenetic modifiers like DNMT1 (DNA methyltransferase 1) and its cofactor UHRF1, forming a repression complex that silences tumor suppressors [4]. GST pulldown assays show LSF’s C-terminal domain (residues 380–502) binds DNMT1’s N-terminal regulatory domain (residues 1–446), stimulating DNMT1 activity by 2-fold in vitro. FQI1 (5 µM) abolishes this activation, dissociating the complex within 30 minutes [4]. Consequently, reduced representation bisulfite sequencing (RRBS) reveals genome-wide methylation aberrations: FQI1-treated cells exhibit 2,347 hypomethylated and 1,892 hypermethylated differentially methylated regions (DMRs), predominantly in promoter CpG islands [4]. This epigenetic rewiring reactivates silenced genes (e.g., p16INK4a), confirmed by RNA-seq showing 12-fold p16 upregulation [2] [4].

FQI1 also disrupts LSF’s non-transcriptional roles. LSF directly enhances tubulin polymerization by binding α-tubulin, increasing microtubule assembly rates by 35% in vitro. FQI1 inhibits this activity, destabilizing interphase microtubules within 1 minute of treatment [8] [10]. This dual targeting—transcriptional and cytoskeletal—explains FQI1’s potent anti-mitotic effects, including spindle defects and chromosome misalignment [6] [8].

Table 3: Functional Consequences of FQI1-Mediated Allosteric Modulation

LSF Interaction PartnerBiological RoleFQI1 ImpactDownstream Effect
DNMT1/UHRF1Epigenetic silencing of tumor suppressorsComplex dissociationGlobal DNA hypomethylation; p16 reactivation [4]
α-TubulinMicrotubule stabilizationBinding inhibitionMitotic spindle defects; interphase microtubule collapse [8] [10]
β-Catenin/YAPOncogenic co-activationTranscriptional blockadeSuppression of Wnt/Hippo pathways [6]

Properties

CAS Number

599151-35-6

Product Name

fqi1

IUPAC Name

8-(2-ethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

InChI

InChI=1S/C18H17NO4/c1-2-21-15-6-4-3-5-11(15)12-8-18(20)19-14-9-17-16(7-13(12)14)22-10-23-17/h3-7,9,12H,2,8,10H2,1H3,(H,19,20)

InChI Key

YKSYGLXHLSPWLB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4

Synonyms

8-(2-Ethoxyphenyl)-7,8-dihydro-1,3-dioxolo[4,5-g]quinolin-6(5H)-one; 8-(2-Ethoxy-phenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one; factor quinolinone inhibitor 1

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.